L-Prolyl-L-valinamide

Description

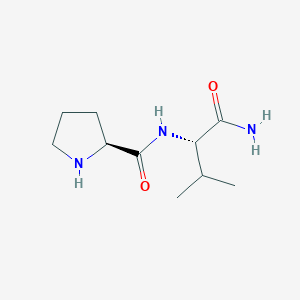

L-Prolyl-L-valinamide is a dipeptide comprising L-proline linked to L-valine amide. Proline, a cyclic secondary amine, confers structural rigidity, while valine’s branched-chain side chain contributes to hydrophobic interactions. This compound is a structural motif in bioactive peptides, such as α-melanocyte-stimulating hormone (α-MSH) analogs and tissue repair agents like Rusalatide acetate (TP 508), which accelerates bone and wound healing . Its amide terminus enhances metabolic stability compared to carboxyl-terminal peptides, making it valuable in therapeutic design .

Properties

CAS No. |

46423-50-1 |

|---|---|

Molecular Formula |

C10H19N3O2 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H19N3O2/c1-6(2)8(9(11)14)13-10(15)7-4-3-5-12-7/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,13,15)/t7-,8-/m0/s1 |

InChI Key |

JPQWMGQFQBAKRO-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolyl-L-valinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the tert-butyloxycarbonyl (Boc) group can be used to protect the amino group of proline, and the carboxyl group of valine can be activated using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-valinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles like amines or thiols in organic solvents such as dichloromethane.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amide derivatives with new functional groups.

Scientific Research Applications

L-Prolyl-L-valinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

Biology: Investigated for its potential role in protein folding and stability, as well as its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of L-Prolyl-L-valinamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. Additionally, it may interact with receptors and transporters, influencing cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(i) L-Prolyl-L-alanine

- Structure : Dipeptide with L-alanine (methyl side chain) instead of L-valine.

- Molecular Formula : C₈H₁₄N₂O₃ (vs. C₈H₁₅N₃O₂ for L-Prolyl-L-valinamide).

- Role : Less hydrophobic than this compound; used in studies of peptide folding and enzyme substrates .

(ii) N-Acetylglycyl-L-lysyl-L-prolyl-L-valinamide

- Structure : Tetrapeptide with an acetylated glycine and lysine extension.

- Molecular Weight : 440.54 g/mol (C₂₀H₃₆N₆O₅).

- Application : Investigated for its enhanced solubility and receptor-binding affinity due to lysine’s cationic side chain .

(iii) 5-Oxo-L-prolyl-L-threonyl-L-prolinamide

- Structure : Modified proline (5-oxo-proline) linked to threonine and prolinamide.

- Key Feature : The 5-oxo group alters conformational flexibility, impacting interactions with proteolytic enzymes .

Functional Analogues

(i) Rusalatide Acetate (TP 508)

- Structure: Includes this compound as a terminal motif in a 17-amino-acid peptide.

- Function : Activates thrombin receptors to promote tissue repair. Clinical studies show efficacy in bone fracture healing (50% acceleration vs. placebo) .

- Molecular Weight : ~7054 g/mol (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ .

(ii) α-MSH Analogs (e.g., [Met5,Pro6,D-Phe7,D-Trp9,Phe10]-α-MSH (5-13))

- Structure : this compound is embedded within a 9-residue peptide.

- Activity: Binds melanocortin receptors (MC1R) with 10-fold higher affinity than native α-MSH, enabling applications in inflammation and pigmentation disorders .

Data Table: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application/Activity |

|---|---|---|---|---|

| This compound | C₈H₁₅N₃O₂ | 201.23 | Terminal amide stabilizes structure | Peptide therapeutics scaffold |

| L-Prolyl-L-alanine | C₈H₁₄N₂O₃ | 186.21 | Reduced hydrophobicity | Enzymatic studies |

| Rusalatide Acetate | (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂ | 7054.00 | Thrombin receptor activation | Tissue repair (bone, skin) |

| N-Acetylglycyl-L-lysyl-… | C₂₀H₃₆N₆O₅ | 440.54 | Enhanced solubility | Receptor-binding studies |

| 5-Oxo-L-prolyl-L-threonyl… | C₁₄H₂₂N₄O₆ | 342.35 | Oxidized proline residue | Protease resistance |

Research Findings

- Therapeutic Efficacy: Rusalatide’s this compound motif contributes to its prolonged half-life (t½ = 2.5 hours vs. 0.8 hours for non-amidated analogs) .

- Safety : Peptides with terminal amides (e.g., this compound) exhibit lower renal clearance than carboxyl-terminated variants, reducing nephrotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.